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6-(Dimethylamino)benzothiazole-2-carbonitrile -

6-(Dimethylamino)benzothiazole-2-carbonitrile

Catalog Number: EVT-13847184
CAS Number:
Molecular Formula: C10H9N3S
Molecular Weight: 203.27 g/mol
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Product Introduction

Synthetic Methodologies and Optimization

Traditional Synthetic Pathways for Benzothiazole Derivatives

Benzothiazole-2-carbonitrile derivatives are classically synthesized via condensation reactions or cyclization of ortho-substituted aniline precursors. A foundational approach involves the reaction of 4,5-dichloro-1,2,3-dithiazolium chloride with substituted anilines, forming N-arylimino-1,2,3-dithiazole intermediates. Subsequent pyrolysis of these intermediates yields 2-cyanobenzothiazoles. For example, 2,5-dimethoxyaniline reacts with dithiazolium salts in dichloromethane, followed by thermal cyclization, to form 4,7-dimethoxybenzothiazole-2-carbonitrile (yield: 84%) [1]. Alternative routes employ 2-aminothiophenol and aldehydes/ketones under oxidative conditions. Notably, iodine-catalyzed condensation in DMF efficiently generates 2-substituted benzothiazoles from aldehydes and ortho-aminothiols, though this method struggles with aliphatic carbonyl substrates due to poor electrophilicity [3] [9].

Table 1: Classical Benzothiazole-2-carbonitrile Synthetic Routes

Starting MaterialsConditionsCatalyst/ReagentYield (%)Limitations
2,5-Dimethoxyaniline + dithiazolium saltPyrolysis (180°C)None84High energy input
2-Aminothiophenol + aldehydesReflux, 12 hI₂/DMF70–92Low aldehyde compatibility
2-Aminothiophenol + α-keto acidsWater, 40°CNone88–95Limited to carboxylic acid partners

Advanced Strategies for 6-(Dimethylamino)benzothiazole-2-carbonitrile Synthesis

Targeted synthesis of the 6-(dimethylamino) variant necessitates regioselective dimethylamino group incorporation at the ortho position relative to the thiazole nitrogen. A patented route uses 2-amino-4-(dimethylamino)thiophenol and glyoxylic acid derivatives. Key steps include:

  • Cyclocondensation: Reaction with ethyl glyoxylate in DMSO at 40°C forms the benzothiazoline intermediate.
  • Oxidative decarboxylation: Treatment with potassium permanganate (KMnO₄) in acetic acid yields the 2-carboxy intermediate.
  • Dehydration: Phosphorus oxychloride (POCl₃)-mediated conversion of the carboxamide to the nitrile group [6].A more efficient approach employs dimethylformamide dimethyl acetal (DMF-DMA) for Vilsmeier-Haack cyanation. Here, 6-amino-benzothiazole-2-carboxaldehyde undergoes dimethylamination followed by cyanation using cyanating agents (e.g., CuCN/NH₄Cl), achieving 75–82% yield with minimized byproducts [6].

Table 2: Optimization Parameters for Advanced Synthesis

ParameterStandard ApproachOptimized ApproachImpact
Temperature180°C (pyrolysis)40°C (condensation)Prevents dimethylamino demethylation
OxidantO₂ (ambient air)KMnO₄ in acetic acidHigher regioselectivity (≥95%)
Cyanation ReagentPOCl₃ + NH₄SCNCuCN/NH₄ClImproves nitrile purity (98% by HPLC)

Green Chemistry Approaches in Benzothiazole Scaffold Construction

Recent innovations prioritize atom economy and reduced waste:

  • Microwave-assisted synthesis: Reactions of 2-amino-4-(dimethylamino)thiophenol with aldehydes in ionic liquids (e.g., [pmIm]Br) under microwave irradiation complete in 10–25 minutes (yield: 84–95%), eliminating solvent use and enabling catalyst recycling [4] [9].
  • Visible-light photocatalysis: Using graphitic carbon nitride (g-C₃N₄) and blue LED irradiation, oxidative cyclization of 2-aminothiophenols and aldehydes proceeds at room temperature. This method achieves 89% yield with oxygen as the terminal oxidant, avoiding toxic metals [9].
  • Enzyme-catalyzed routes: Commercial laccases catalyze benzothiazole formation in aqueous media at 25°C, accommodating electron-rich substrates like 4-(dimethylamino)benzaldehyde. This method achieves 90% yield with a low E-factor (0.5), highlighting its environmental advantage [9].

Industrial-Scale Synthesis Challenges and Scalability

Translating lab-scale syntheses to industrial production faces hurdles:

  • Purification challenges: The polar dimethylamino group promotes adsorption impurities, requiring chromatographic separation (>20% yield loss). Crystallization optimization using isopropanol/water mixtures enhances recovery to 85% [6].
  • Exothermicity management: DMF-DMA-mediated cyanation releases ~150 kJ/mol heat. Continuous-flow reactors with residence time <2 minutes mitigate thermal degradation, improving throughput to >1 kg/day [6].
  • Solvent selection: Traditional DMF or DMSO hampers waste treatment. Substitution with cyclopentyl methyl ether (CPME) reduces aquatic toxicity while maintaining yield (88%) [8] [9].Scalable processes require catalyst immobilization (e.g., silica-supported Cu catalysts for cyanation, reused 10× without activity loss) and automated process control to regulate the exothermic condensation step [6] [8].

Table 3: Industrial Process Metrics Comparison

Process AspectLab-Scale MethodIndustrial AdaptationImprovement
PurificationColumn chromatographyCrystallization (iPrOH/H₂O)Yield recovery ↑ 35%
Reaction VesselBatch reactorContinuous flow reactorThroughput ↑ 300%
SolventDMFCPMEWaste treatment cost ↓ 50%

Properties

Product Name

6-(Dimethylamino)benzothiazole-2-carbonitrile

IUPAC Name

6-(dimethylamino)-1,3-benzothiazole-2-carbonitrile

Molecular Formula

C10H9N3S

Molecular Weight

203.27 g/mol

InChI

InChI=1S/C10H9N3S/c1-13(2)7-3-4-8-9(5-7)14-10(6-11)12-8/h3-5H,1-2H3

InChI Key

QSLBGABSECHQIW-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC2=C(C=C1)N=C(S2)C#N

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